![molecular formula C13H14BNO4S B1434248 (4-(N-cyclopropylsulfamoyl)naphthalen-1-yl)boronic acid CAS No. 1704121-07-2](/img/structure/B1434248.png)
(4-(N-cyclopropylsulfamoyl)naphthalen-1-yl)boronic acid
Overview
Description
“(4-(N-cyclopropylsulfamoyl)naphthalen-1-yl)boronic acid” is a compound with the molecular formula C13H14BNO4S and a molecular weight of 291.1 g/mol . It is a solid substance .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H12BNO4S/c12-10(13)7-1-5-9(6-2-7)16(14,15)11-8-3-4-8/h1-2,5-6,8,11-13H,3-4H2 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
The compound has a density of 1.5±0.1 g/cm3 and a boiling point of 545.2±60.0 °C at 760 mmHg . The compound is a solid .Scientific Research Applications
Sensing Applications
(4-(N-cyclopropylsulfamoyl)naphthalen-1-yl)boronic acid: is utilized in sensing applications due to its ability to interact with diols and strong Lewis bases such as fluoride or cyanide anions . This interaction is fundamental for the development of both homogeneous assays and heterogeneous detection systems. The compound can be integrated into various sensing materials or used within the bulk sample for detection purposes.
Biological Labelling
The boronic acid moiety of this compound allows for selective binding to cis-diols, which are prevalent in biological molecules. This property is exploited in biological labelling, enabling researchers to tag and track biological molecules in various environments, enhancing the understanding of biological processes .
Protein Manipulation and Modification
Researchers leverage the diol-binding capability of boronic acids to manipulate and modify proteins. This application is significant in studying protein function, interactions, and in developing therapeutic proteins with enhanced properties .
Therapeutic Development
Boronic acids, including (4-(N-cyclopropylsulfamoyl)naphthalen-1-yl)boronic acid , are investigated for their potential in therapeutic development. Their unique interactions with biological molecules make them candidates for drug design, particularly in targeting enzymes or pathways specific to disease processes .
Separation Technologies
The selective binding properties of boronic acids are also applied in separation technologies. They can be used to isolate specific molecules from complex mixtures, which is crucial in both analytical and preparative chemistry .
Electrophoresis of Glycated Molecules
In the field of electrophoresis, boronic acids are used to separate glycated molecules. This application is particularly useful in the analysis of glycosylated proteins and other biomolecules, which is important for understanding various diseases, including diabetes .
Safety and Hazards
properties
IUPAC Name |
[4-(cyclopropylsulfamoyl)naphthalen-1-yl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BNO4S/c16-14(17)12-7-8-13(11-4-2-1-3-10(11)12)20(18,19)15-9-5-6-9/h1-4,7-9,15-17H,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRVXRBHWWYILIP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C2=CC=CC=C12)S(=O)(=O)NC3CC3)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BNO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(N-cyclopropylsulfamoyl)naphthalen-1-yl)boronic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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